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molecular formula C19H34O3Sn B173944 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione CAS No. 129034-70-4

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione

Cat. No. B173944
M. Wt: 429.2 g/mol
InChI Key: AMVLEBHYELFWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05106842

Procedure details

A solution of 0.052M n-Bu4N+CN- in tetrahydrofuran (7.69 mL, 0.4 mmol) was added dropwise to a stirred solution at -20° C. of diisopropyl squarate (3.96 g, 0.020 mol) and n-Bu3SnSi(CH3)3 (7.27 g, 0.020 mol) in tetrahydrofuran (154 mL). Stirring was continued at -20° C. for 2 hrs. The solution was concentrated and the residue chromatographed on SiO2 with diethyl ether-hexane (10:90) to afford the title compound (5.75 g, 67% yield) as a yellow oil.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
solvent
Reaction Step One
Quantity
7.69 mL
Type
catalyst
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
CC(O[C:5]1[C:9](=[O:10])[C:7](=[O:8])[C:6]=1[O:11][CH:12]([CH3:14])[CH3:13])C.[Sn:15]([Si](C)(C)C)([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH2:18][CH3:19]>O1CCCC1>[CH3:14][CH:12]([O:11][C:6]1[C:7](=[O:8])[C:9](=[O:10])[C:5]=1[Sn:15]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:16][CH2:17][CH2:18][CH3:19])[CH3:13]

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
CC(C)OC1=C(C(=O)C1=O)OC(C)C
Name
Quantity
7.27 g
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)[Si](C)(C)C
Name
Quantity
154 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7.69 mL
Type
catalyst
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on SiO2 with diethyl ether-hexane (10:90)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)OC1=C(C(C1=O)=O)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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